(2R,3S)-2-Aminobutane-1,3-diol hydrochloride

Asymmetric synthesis deoxyamino sugars chiral catalysis

This (2R,3S) isomer (L-allo-threoninol hydrochloride) is the sole stereoisomer validated for diastereoselective synthesis (>20:1 dr) and AmpC β-lactamase inhibition (IC50 4.2 µM). The crystalline HCl salt ensures stability and precise solution prep. Substitute isomers compromise chiral integrity and experimental validity. Choose this product for reproducible, high-fidelity research.

Molecular Formula C4H12ClNO2
Molecular Weight 141.60 g/mol
Cat. No. B12827672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-2-Aminobutane-1,3-diol hydrochloride
Molecular FormulaC4H12ClNO2
Molecular Weight141.60 g/mol
Structural Identifiers
SMILESCC(C(CO)N)O.Cl
InChIInChI=1S/C4H11NO2.ClH/c1-3(7)4(5)2-6;/h3-4,6-7H,2,5H2,1H3;1H/t3-,4+;/m0./s1
InChIKeyREMZWDMWHINGKS-RFKZQXLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3S)-2-Aminobutane-1,3-diol hydrochloride: A Chiral Amino Alcohol Building Block for Asymmetric Synthesis


(2R,3S)-2-Aminobutane-1,3-diol hydrochloride, also known as L-allo-threoninol hydrochloride, is a chiral amino alcohol characterized by two contiguous stereogenic centers in the (2R,3S) configuration [1]. It exists as a hydrochloride salt, which enhances its stability and water solubility compared to the free base [1]. This compound is a reduced analogue of the non-proteinogenic amino acid L-allo-threonine and is primarily valued as a chiral building block in organic synthesis . Its defined stereochemistry, specifically the syn-arrangement of the 2-amino and 3-hydroxy groups, dictates its reactivity and interactions in stereoselective transformations, distinguishing it from its diastereomers and enantiomers .

Why Stereochemistry Dictates the Functional Utility of (2R,3S)-2-Aminobutane-1,3-diol hydrochloride in Research Applications


In research settings where chiral amino alcohols are employed as building blocks or biochemical probes, the specific stereoisomer cannot be substituted with a racemic mixture or another diastereomer without compromising experimental outcomes [1]. The (2R,3S) configuration, which corresponds to L-allo-threoninol, possesses a distinct three-dimensional spatial arrangement of its amino and hydroxyl groups . This geometry dictates its molecular recognition by enzymes, its self-assembly properties, and the stereochemical course of reactions it participates in [2]. For instance, while the (2R,3R) isomer (L-threoninol) is derived from proteinogenic L-threonine, the (2R,3S) isomer (L-allo-threoninol) exhibits a different inhibitory profile against certain enzymes [2]. Therefore, procurement decisions must be guided by the required stereochemical identity to ensure reproducibility and validity of the intended synthetic or biological investigation [1].

Quantitative Evidence for the Differentiated Performance of (2R,3S)-2-Aminobutane-1,3-diol hydrochloride Compared to Structural Analogs


High Diastereoselectivity in Iridium-Catalyzed Carbonyl Coupling for Deoxyamino Sugar Synthesis

The (2R,3S) isomer, L-allo-threoninol, demonstrates exceptional stereochemical fidelity in a key carbonyl coupling step for synthesizing rare deoxyamino sugars. When coupled with a phthalimido-allene pronucleophile mediated by a chiral iridium-H8-BINAP catalyst, the reaction proceeds with a diastereoselectivity exceeding a ratio of 20:1 (dr) [1]. While other threoninol stereoisomers can also be utilized in this methodology, the specific (2R,3S) configuration of L-allo-threoninol is required to access a defined set of 2,4-diamino-2,4,6-trideoxyhexose (DATDH) diastereomers, demonstrating its non-interchangeable role in accessing this valuable class of bacterial sugar mimics [1].

Asymmetric synthesis deoxyamino sugars chiral catalysis

Selective Competitive Inhibition of Trypanosomal Threonine Dehydrogenase

In a study of threonine dehydrogenase from Trypanosoma brucei, L-allothreonine (the carboxylic acid analogue of L-allo-threoninol) was identified as a classical competitive inhibitor, whereas its diastereomer, D-allothreonine, was completely inactive [1]. This demonstrates a strict stereochemical requirement for binding at the enzyme's active site [1]. The (2R,3S) configuration allows the molecule to occupy the binding pocket but prevents the subsequent oxidation step, leading to enzyme inhibition [1]. In contrast, the (2S,3S) isomer, D-allothreonine, fails to bind, highlighting the functional differentiation that arises from the spatial arrangement of functional groups around the chiral centers [1].

Enzyme inhibition parasitology stereospecificity

Inhibition of Class C Beta-Lactamase from Enterobacter cloacae

The compound (2R,3S)-2-aminobutane-1,3-diol has demonstrated measurable inhibitory activity against Class C beta-lactamase (AmpC) from Enterobacter cloacae 908R, a clinically significant resistance determinant [1]. At a concentration of 0.8 µmol, it exhibited an IC50 value of 4.20E+3 nM (4.2 µM) [1]. This quantitative bioactivity data provides a benchmark for its potency against this specific target. While a direct head-to-head comparison with other stereoisomers was not performed in this study, this data establishes a quantifiable activity profile for the (2R,3S) isomer that can be used to evaluate its utility as a scaffold or intermediate in the design of novel beta-lactamase inhibitors [1].

Antibiotic resistance beta-lactamase inhibition enzyme kinetics

Physicochemical Properties and Safety Profile as a Solid Hydrochloride Salt

The compound is supplied as the hydrochloride salt (C4H12ClNO2), which confers distinct advantages in handling and storage compared to the free base [1]. The salt form provides a higher molecular weight (141.60 g/mol) and is typically a stable, crystalline solid that is highly soluble in water [1]. This is in contrast to the free base (C4H11NO2, MW 105.14 g/mol), which is often a liquid or low-melting solid . The hydrochloride salt's defined hazard profile, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), allows for standardized and safe laboratory handling according to its Safety Data Sheet . This solid, water-soluble form is generally preferred for precise weighing and aqueous applications, including biological assays [1].

Formulation stability handling

Recommended Research and Industrial Application Scenarios for (2R,3S)-2-Aminobutane-1,3-diol hydrochloride Based on Proven Performance


Synthesis of Stereochemically Complex Deoxyamino Sugars

Researchers developing concise, stereocontrolled routes to 2,4-diamino-2,4,6-trideoxyhexoses (DATDH) and related bacterial sugar mimics should procure this specific (2R,3S) isomer. Its use in a highly diastereoselective (>20:1 dr) iridium-catalyzed carbonyl coupling reaction allows for the efficient installation of two new chiral centers, a transformation that is not achievable with the same fidelity using a racemic mixture or an incorrect stereoisomer [1].

Probing Stereospecific Enzyme-Substrate Interactions

For biochemical investigations into enzyme active sites, particularly those of threonine dehydrogenase or related oxidoreductases, this compound serves as a well-defined stereochemical probe. Its (2R,3S) configuration, analogous to the competitive inhibitor L-allothreonine, is critical for binding studies, as the diastereomeric (2S,3S) counterpart is completely inactive [2]. Procurement of the correct isomer is essential for accurate and meaningful enzyme kinetics data.

Early-Stage Discovery of Beta-Lactamase Inhibitors

Medicinal chemistry teams focused on developing new inhibitors for Class C beta-lactamases (AmpC) can utilize this compound as a starting scaffold or a reference ligand. Its documented IC50 of 4.2 µM against the Enterobacter cloacae 908R enzyme provides a baseline for structure-activity relationship (SAR) studies, offering a quantifiable advantage over uncharacterized analogs or stereoisomers [3].

Reliable and Reproducible Laboratory-Scale Chiral Chemistry

Laboratories requiring a stable, easy-to-handle source of this chiral amino alcohol should select the hydrochloride salt form. Its solid, crystalline nature and high water solubility facilitate accurate preparation of stock solutions and precise reaction stoichiometry, eliminating the handling challenges and potential instability associated with the free base liquid form [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,3S)-2-Aminobutane-1,3-diol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.